Cas no 296878-08-5 (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile)
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-AMINO-5-PHENYL-6,7,8,9-TETRAHYDROTHIENO[2,3-C]ISOQUINOLINE-2-CARBONITRILE
- 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile
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1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A152575-25mg |
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | 25mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A152575-50mg |
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | 50mg |
$ 380.00 | 2022-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00922806-1g |
1-Amino-5-phenyl-6H,7H,8H,9H-thieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Key Organics Ltd | 3T-0249-1MG |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-5MG |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-10MG |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-0.5G |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-1G |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-5G |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0249-10G |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
296878-08-5 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile Suppliers
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno2,3-cisoquinoline-2-carbonitrile
Introduction to 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile (CAS No. 296878-08-5)
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile (CAS No. 296878-08-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines and is characterized by its unique structural features, which include a thienoisoquinoline core and a cyano group. The combination of these structural elements imparts a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is composed of a fused ring system with a thiophene moiety and an isoquinoline ring. The presence of the amino group and the phenyl substituent further enhances its pharmacological properties. The cyano group at the 2-position of the isoquinoline ring is particularly noteworthy as it contributes to the compound's reactivity and biological activity.
Recent studies have explored the potential of 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation.
In addition to its neuroprotective properties, 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting specific molecular pathways. For example, it has been found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax and Bak. This dual mechanism of action makes it a potential candidate for developing novel anticancer therapies.
The pharmacokinetic properties of 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile have also been extensively studied. Its high lipophilicity allows for good membrane permeability and bioavailability. However, its metabolic stability is a critical factor that needs to be optimized for clinical applications. Recent advancements in drug delivery systems have shown promise in enhancing the stability and efficacy of this compound.
In terms of safety and toxicity profiles, preliminary studies suggest that 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile exhibits low toxicity at therapeutic doses. However, further preclinical and clinical trials are necessary to fully evaluate its safety and efficacy in humans.
The synthesis of 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Various synthetic routes have been developed to optimize the production process. One common approach involves the condensation of an appropriate amine with a substituted thiophene derivative followed by cyclization to form the thienoisoquinoline core.
In conclusion, 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile (CAS No. 296878-08-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing novel therapies for neurological disorders and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical applications.
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